N1-PROPYLPIPERIDINE-13-DICARBOXAMIDE
Description
N1-Propylpiperidine-13-dicarboxamide is a synthetic small-molecule kinase inhibitor derived from a series of indole-based compounds designed to target glycogen synthase kinase-3β (GSK-3β), a critical enzyme implicated in neurodegenerative diseases, cancer, and diabetes . The compound features a central indole scaffold with a propyl chain substituted at the N1-position, terminating in a piperidine-dicarboxamide moiety. This structural configuration modulates kinase selectivity and inhibitory potency. Research highlights its role in preclinical studies, where modifications to the N1-side chain significantly influence enzymatic activity and selectivity across kinase families .
Properties
IUPAC Name |
1-N-propylpiperidine-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c1-2-5-12-10(15)13-6-3-4-8(7-13)9(11)14/h8H,2-7H2,1H3,(H2,11,14)(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJKXCXCTDWTRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCCC(C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809893 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-PROPYLPIPERIDINE-13-DICARBOXAMIDE typically involves the reaction of piperidine with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N1-PROPYLPIPERIDINE-13-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogens or nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Secondary amines or alcohols.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
N1-PROPYLPIPERIDINE-13-DICARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N1-PROPYLPIPERIDINE-13-DICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Imidazole (7j) Superiority : The imidazole-terminated analog (7j) demonstrated the highest potency (IC₅₀ = 0.73 nM), attributed to its hydrophilic and hydrogen-bonding capabilities, which enhance target interaction .
- Piperidine (7m) Limitations : Substitution with a piperidine group (as in this compound) resulted in markedly reduced activity (IC₅₀ = 511.8 nM), suggesting steric hindrance or reduced solubility compared to smaller, polar groups like imidazole .
- Hydrophilic vs. Aliphatic Groups : Hydroxyl (7q) and triazole (7l) substituents retained moderate activity, while bulkier aliphatic rings (piperidine, pyrrolidine) led to drastic potency losses, underscoring the need for compact, polar termini in this scaffold .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
